Thiangazole

Description

Properties

CAS No. |

138667-71-7 |

|---|---|

Molecular Formula |

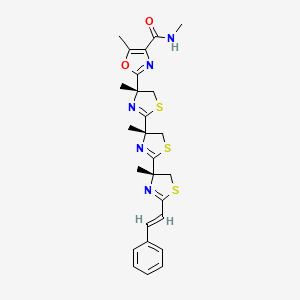

C26H29N5O2S3 |

Molecular Weight |

539.7 g/mol |

IUPAC Name |

N,5-dimethyl-2-[(4R)-4-methyl-2-[(4S)-4-methyl-2-[(4S)-4-methyl-2-[(E)-2-phenylethenyl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C26H29N5O2S3/c1-16-19(20(32)27-5)28-21(33-16)24(2)13-35-23(30-24)26(4)15-36-22(31-26)25(3)14-34-18(29-25)12-11-17-9-7-6-8-10-17/h6-12H,13-15H2,1-5H3,(H,27,32)/b12-11+/t24-,25-,26-/m0/s1 |

InChI Key |

IPNBHSCJCMEBFX-WMXIMKIMSA-N |

SMILES |

CC1=C(N=C(O1)C2(CSC(=N2)C3(CSC(=N3)C4(CSC(=N4)C=CC5=CC=CC=C5)C)C)C)C(=O)NC |

Isomeric SMILES |

CC1=C(N=C(O1)[C@@]2(CSC(=N2)[C@@]3(CSC(=N3)[C@@]4(CSC(=N4)/C=C/C5=CC=CC=C5)C)C)C)C(=O)NC |

Canonical SMILES |

CC1=C(N=C(O1)C2(CSC(=N2)C3(CSC(=N3)C4(CSC(=N4)C=CC5=CC=CC=C5)C)C)C)C(=O)NC |

Synonyms |

thiangazole thiangazole, (4R-(2(2'(2''(E),4''S*),4'S*),4R*))-isome |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Thiangazole exhibits a range of pharmacological properties that make it a valuable compound in medicinal chemistry. Key areas of activity include:

- Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial strains, showcasing its potential as an antibiotic agent. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections .

- Antiviral Properties : Recent studies have highlighted the antiviral capabilities of this compound, particularly against RNA viruses. It has shown promising results in inhibiting viruses such as Zika and Dengue, with half-maximal inhibitory concentrations (IC50) indicating significant potency .

- Anticancer Activity : The compound's structural features contribute to its anticancer properties. This compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various models, suggesting its potential as an anti-cancer therapeutic .

Synthetic Approaches

The synthesis of this compound and its derivatives is an area of active research:

- Multicomponent Reactions : Recent advancements have focused on efficient synthetic methodologies that allow for the rapid assembly of this compound derivatives. These methods enhance yield and reduce waste, aligning with modern green chemistry principles .

- Structural Modifications : Researchers are exploring various structural modifications to enhance the pharmacological profile of this compound. This includes altering functional groups to improve solubility and bioavailability while maintaining or enhancing biological activity .

Case Studies

Several case studies illustrate the applications of this compound in real-world scenarios:

- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of this compound derivatives in treating specific infections and cancers. These studies aim to establish safety profiles and optimal dosing regimens for future therapeutic use .

- Natural Product Research : this compound has been isolated from natural sources such as myxobacteria, highlighting its role as a natural product with significant therapeutic potential. This underscores the importance of biodiversity in drug discovery .

Preparation Methods

Early Total Synthesis via R-2-Methylcysteine Derivatives

The first total synthesis of (-)-thiangazole was achieved in 1995 through a convergent strategy involving R-2-methylcysteine-derived intermediates. The synthesis began with the preparation of two key building blocks:

-

Bis-thiazoline nitrile (5) : Formed via cyclocondensation of R-2-methylcysteine methyl ester with cyanogen bromide, followed by sequential thiazoline ring formation.

-

Oxazole intermediate (6) : Constructed by esterification of 4-methyloxazole-2-carboxylic acid with cinnamyl alcohol.

The final assembly involved a cyclocondensation reaction between 5 and 6 , yielding the tris-thiazoline oxazole ester 16 , which was subsequently treated with methylamine to furnish (-)-thiangazole. Critical challenges included maintaining stereochemical integrity during thiazoline formation and optimizing the cyclocondensation yield (reported at 65–70% for key steps).

Table 1: Key Intermediates and Conditions in the 1995 Total Synthesis

| Intermediate | Structure | Key Reaction | Yield |

|---|---|---|---|

| 5 | Bis-thiazoline nitrile | Cyclocondensation with BrCN | 68% |

| 6 | Oxazole-cinnamyl ester | Esterification with DCC/DMAP | 82% |

| 16 | Tris-thiazoline oxazole | Cyclocondensation (5 + 6) | 65% |

Cyclocondensation Strategy for Tris-Thiazoline Core

A 1994 approach utilized a stepwise cyclocondensation protocol to assemble the tris-thiazoline backbone. The synthesis featured:

-

Sequential coupling of cysteine-derived thioamide units.

-

Oxidative cyclization using iodine to form thiazoline rings.

-

Final introduction of the oxazole moiety via Pd-catalyzed cross-coupling.

This method achieved an overall yield of 12–15%, limited by poor regioselectivity during oxidative cyclization.

Partial Synthesis and Chemical Modifications

Oxazole Region Modifications

The oxazole carboxamide group in this compound has been systematically modified to probe structure-activity relationships:

-

N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide, benzyl bromide) yielded amides 5–14 , with methylamide (5 ) retaining 80% of the parent compound’s HIV-1 inhibitory activity.

-

Methanolysis : Conversion to methyl ester 15 reduced activity by 90%, underscoring the carboxamide’s importance.

-

Oxidation : Molecular oxygen-mediated oxidation of the C-5 methyl group produced hydroxymethyl derivative 21 , which showed enhanced solubility but diminished potency (IC₅₀ = 2.1 μM vs. 0.3 μM for native this compound).

Table 2: Bioactivity of Oxazole-Modified this compound Analogues

| Compound | Modification | HIV-1 IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| 1a | Native this compound | 0.3 | 0.05 |

| 5 | N-Methylamide | 0.4 | 0.08 |

| 15 | Methyl ester | 3.2 | 0.12 |

| 21 | C-5 hydroxymethyl | 2.1 | 0.30 |

Styryl Region Modifications

The styryl group’s role was investigated through partial synthesis from aldehyde 27 , obtained via ozonolysis of native this compound:

-

Wittig Reactions : Generated (21Z)-thiangazole (43 ) and alkyl-substituted analogues (44–46 ). The Z-isomer 43 exhibited comparable activity to natural this compound (IC₅₀ = 0.4 μM).

-

Oxime Formation : Condensation with hydroxylamine produced oximes 37–42 , with phenyloxime 37 showing a 5-fold potency drop (IC₅₀ = 1.5 μM).

Modern Synthetic Techniques for Thiazoline Formation

Cyclodesulfhydration of N-Thioacyl Derivatives

A 2023 breakthrough enabled epimerization-free thiazoline synthesis via cyclodesulfhydration of N-thioacyl-2-mercaptoethylamines:

One-Pot Alkene-Thioamide Condensation

Recent advances (2024) have streamlined thiazoline formation using intermolecular alkenes and thioamides:

-

Catalyst : SmCl₃ (10 mol%) with n-BuLi.

-

Scope : Tolerates electron-withdrawing groups (e.g., CO₂Et, CN) on the alkene.

-

Efficiency : 70–85% yields for styryl-type substrates relevant to this compound’s styryl region.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency and Challenges of this compound Synthesis Methods

| Method | Key Advantage | Limitation | Yield Range |

|---|---|---|---|

| Total Synthesis (1995) | Full stereochemical control | Multi-step (18 steps) | 12–15% |

| Partial Modification | Rapid SAR exploration | Dependent on natural product | 45–60%* |

| Cyclodesulfhydration | Epimerization-free | Requires thioacyl precursors | 89–98% |

| One-Pot Alkene Condense | Broad substrate tolerance | Limited to simple thiazolines | 70–85% |

*Yields for modifications starting from isolated this compound .

Q & A

Q. What are the foundational synthetic pathways for Thiangazole, and how do reaction conditions influence yield and purity?

this compound, a thiazole-containing natural product, is synthesized via cyclocondensation of cysteine derivatives with ketones or aldehydes under controlled pH and temperature. Key steps include thiazoline ring formation followed by oxidation to the thiazole moiety . Optimizing solvent systems (e.g., ethanol or DMF) and catalysts (e.g., HgO or iodine) improves yield (reported up to 68% in multi-step protocols) . Purity is assessed via HPLC (>95% purity) and confirmed by melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, particularly the thiazole ring’s deshielded protons (δ 7.5–8.5 ppm). Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 201.25 for Thiabendazole analogs) . Infrared (IR) spectroscopy detects functional groups like C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹) .

Q. How do researchers design initial bioactivity screens for this compound derivatives?

Basic screens include in vitro antimicrobial assays (e.g., agar diffusion against Staphylococcus aureus and Candida albicans) and cytotoxicity tests (MTT assay on human cell lines). Minimum inhibitory concentrations (MICs) are benchmarked against controls like ampicillin . Dose-response curves (0.1–100 µM) identify preliminary EC₅₀ values .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies in IC₅₀ values (e.g., antifungal activity varying by 10-fold) may arise from assay conditions (pH, serum content) or compound stability. Meta-analyses should normalize data to standard protocols (CLSI guidelines) and validate via orthogonal assays (e.g., time-kill kinetics vs. metabolic inhibition) . Confounding factors like efflux pump activity in resistant strains require genetic knockout controls .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s anti-proliferative properties?

Systematic modifications at the thiazole C2/C5 positions (e.g., introducing sulfonamide or triazole groups) enhance binding to tubulin or kinase targets. Docking simulations (AutoDock Vina) guide rational design, prioritizing derivatives with ΔG < −8 kcal/mol . In vivo xenograft models (e.g., murine melanoma) validate efficacy, with tumor volume reduction >50% considered significant .

Q. What methodologies assess this compound’s mechanism of action in complex biological systems?

Transcriptomics (RNA-seq) identifies differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2). Proteomics (LC-MS/MS) quantifies target engagement (e.g., β-tubulin polymerization inhibition). CRISPR-Cas9 screens pinpoint genetic vulnerabilities (e.g., TOP2A knockout sensitizing cells to this compound) .

Q. How do researchers address reproducibility challenges in this compound synthesis?

Batch-to-batch variability is minimized by standardizing anhydrous conditions and inert atmospheres (N₂/Ar). Reaction monitoring via TLC or inline IR ensures intermediate consistency. Collaborative validation across labs using shared protocols (e.g., IUPAC guidelines) confirms scalability .

Methodological Guidance

- Experimental Design : Use factorial designs (e.g., 3² factorial) to test variables (temperature, catalyst loading) .

- Data Interpretation : Apply statistical tools (ANOVA, Tukey’s HSD) to distinguish signal from noise in bioactivity data .

- Ethical Compliance : Adhere to NIH guidelines for in vivo studies (IACUC approval) and data transparency (FAIR principles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.